molecular formula C12H21N3O5S B134474 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane CAS No. 141411-41-8

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane

Cat. No.: B134474
CAS No.: 141411-41-8
M. Wt: 319.38 g/mol
InChI Key: GVRYUKXHWVTPHD-ILAIQSSSSA-N
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Description

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane is a complex organic compound with the molecular formula C12H21N3O5S. It is known for its unique structure, which includes an azide group, an acetamido group, and a glucopyranosyl moiety.

Preparation Methods

The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of functional groups, formation of glycosidic bonds, and introduction of the azide group. Reaction conditions may vary, but common reagents include acetic anhydride, thionyl chloride, and sodium azide. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azide group, using reagents like sodium azide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The glucopyranosyl moiety may interact with carbohydrate-binding proteins, influencing various biological processes .

Comparison with Similar Compounds

3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane can be compared with other similar compounds, such as:

    2-Acetamido-2-deoxy-D-glucose: This compound lacks the azide group and has different reactivity and applications.

    1-Thio-β-D-glucopyranose: This compound has a similar glucopyranosyl moiety but lacks the acetamido and azide groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRYUKXHWVTPHD-ILAIQSSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161726
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141411-41-8
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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